Antileishmanial agent-5
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Overview
Description
Antileishmanial agent-5 is a synthetic compound designed to combat leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. This disease is transmitted through the bite of infected female phlebotomine sandflies and manifests in various forms, including cutaneous, mucocutaneous, and visceral leishmaniasis. The development of this compound aims to provide a more effective and safer alternative to existing treatments, which often have significant side effects and limited efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antileishmanial agent-5 involves multiple steps, starting with the preparation of key intermediates. One common route includes the synthesis of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. These intermediates are synthesized through the reaction of aryl/alkyl isothiocyanates with benzoyl/cyclopropanoyl amines under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, with temperatures maintained between 0°C and 25°C to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Antileishmanial agent-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antileishmanial agent-5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Evaluated for its therapeutic potential in treating leishmaniasis and other parasitic infections.
Industry: Explored for its potential use in developing new pharmaceuticals and agrochemicals
Mechanism of Action
Antileishmanial agent-5 exerts its effects by targeting specific enzymes and pathways within the Leishmania parasite. One key target is N-myristoyltransferase, an enzyme involved in protein modification and essential for parasite survival . The compound binds to the active site of the enzyme, inhibiting its activity and disrupting critical cellular processes. This leads to the death of the parasite and the resolution of the infection .
Comparison with Similar Compounds
Similar Compounds
Paromomycin: An aminoglycoside antibiotic with antileishmanial activity.
Miltefosine: An alkylphosphocholine compound used to treat leishmaniasis.
Amphotericin B: A polyene antifungal with activity against Leishmania species .
Uniqueness
Antileishmanial agent-5 is unique in its specific targeting of N-myristoyltransferase, which distinguishes it from other antileishmanial compounds that primarily target different pathways or cellular components. This specificity may result in fewer side effects and improved efficacy compared to existing treatments .
Properties
Molecular Formula |
C17H17ClN4O4 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[5-(4-chloropyridin-2-yl)-4-methylpyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H17ClN4O4/c1-8-13-10(11-4-9(18)2-3-19-11)5-22(16(13)21-7-20-8)17-15(25)14(24)12(6-23)26-17/h2-5,7,12,14-15,17,23-25H,6H2,1H3/t12-,14-,15-,17-/m1/s1 |
InChI Key |
NGLUVDNVXPJKRH-DNNBLBMLSA-N |
Isomeric SMILES |
CC1=C2C(=CN(C2=NC=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C4=NC=CC(=C4)Cl |
Canonical SMILES |
CC1=C2C(=CN(C2=NC=N1)C3C(C(C(O3)CO)O)O)C4=NC=CC(=C4)Cl |
Origin of Product |
United States |
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